molecular formula C27H18F5N5O4S B607884 GSK-F1

GSK-F1

Cat. No.: B607884
M. Wt: 603.5 g/mol
InChI Key: MSRFVAYVUUHQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK-F1, also known as Compound F1, is an orally active inhibitor of phosphatidylinositol 4-kinase alpha (PI4KA). It has shown significant potential in scientific research, particularly in the study of hepatitis C virus (HCV) infection. The compound exhibits high specificity and potency against PI4KA, making it a valuable tool in various research applications .

Mechanism of Action

Target of Action

GSK-F1, also known as “5-(2-amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide” or “PI4KA inhibitor-F1”, is primarily targeted against Phosphatidylinositol 4-kinase alpha (PI4KA) . PI4KA is an essential host factor for the replication of multiple RNA viruses .

Mode of Action

This compound acts as an inhibitor of PI4KA . It interacts with PI4KA and inhibits its activity, thereby preventing the synthesis of phosphatidylinositol 4-phosphate (PI4P), an important intermediate for the synthesis of membrane polyphosphoinositides . This inhibition disrupts the normal functioning of PI4KA and affects the replication of RNA viruses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphatidylinositol signaling system . By inhibiting PI4KA, this compound reduces the levels of PI4P, which in turn affects the synthesis of other membrane polyphosphoinositides. These changes can disrupt various cellular functions regulated by these molecules, including intracellular trafficking and signal transduction .

Result of Action

The primary result of this compound’s action is the inhibition of RNA virus replication . By inhibiting PI4KA, this compound disrupts the normal functioning of the phosphatidylinositol signaling system, which is crucial for the replication of RNA viruses . This makes this compound a potential therapeutic agent for diseases caused by RNA viruses.

Preparation Methods

The synthesis of GSK-F1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

GSK-F1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GSK-F1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of PI4KA and its effects on various cellular processes. In biology, this compound is employed to investigate the role of PI4KA in cellular signaling pathways and its involvement in diseases such as cancer and viral infections. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of HCV infection and other diseases. Additionally, this compound has applications in the pharmaceutical industry, where it is used in drug discovery and development .

Comparison with Similar Compounds

GSK-F1 is unique in its high specificity and potency against PI4KA compared to other similar compounds. Some of the similar compounds include PI4KIIIbeta-IN-10, BF738735, and GSK-A1. These compounds also target PI4KA or related enzymes but may differ in their potency, selectivity, and pharmacokinetic properties. This compound stands out due to its strong inhibitory activity and oral bioavailability, making it a valuable tool in scientific research .

Properties

IUPAC Name

5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRFVAYVUUHQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18F5N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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